Lipophilicity (cLogP): Quantified vs. Non-Methylated Analog
A key differentiator for 3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid is its predicted lipophilicity. Calculated partition coefficients (cLogP) indicate it is significantly less lipophilic than its closest analog, 3-(2-isopropyl-1H-imidazol-1-yl)propanoic acid, which lacks the 2-methyl group on the propanoic acid chain [1][2]. This quantitative difference is crucial for predicting ADME properties.
| Evidence Dimension | Predicted Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | 0.1379 [1] |
| Comparator Or Baseline | 3-(2-isopropyl-1H-imidazol-1-yl)propanoic acid (cLogP: ~2.88) [2] |
| Quantified Difference | Approximately 2.74 log units lower |
| Conditions | In silico prediction using standard cLogP algorithm |
Why This Matters
A lower cLogP value suggests significantly higher aqueous solubility and reduced non-specific membrane binding, which can be advantageous for in vitro assays and may alter pharmacokinetic profiles.
- [1] PostEra COVID Moonshot. Molecule Details for 3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid. 2020. View Source
- [2] PostEra COVID Moonshot. Molecule Details for 3-(2-isopropyl-1H-imidazol-1-yl)propanoic acid. 2020. View Source
